Tin(IV) iodide

Descripción general

Descripción

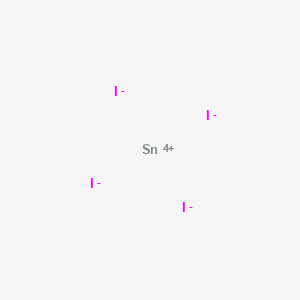

Stannane, tetraiodo- (also known as tin(IV) iodide or tetraiodostannane) is an inorganic compound with the chemical formula SnI₄. It is a colorless crystalline solid that is highly soluble in organic solvents. This compound is notable for its use in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Stannane, tetraiodo- can be synthesized through the direct reaction of tin with iodine. The reaction typically occurs in a controlled environment to ensure the complete conversion of tin to tin(IV) iodide:

Sn+2I2→SnI4

This reaction is exothermic and requires careful handling due to the reactive nature of iodine.

Industrial Production Methods: In industrial settings, the production of stannane, tetraiodo- involves the same basic reaction but on a larger scale. The process is optimized for efficiency and purity, often involving the use of high-purity tin and iodine, and controlled reaction conditions to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions: Stannane, tetraiodo- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tin oxides.

Reduction: It can be reduced to elemental tin.

Substitution: It can participate in substitution reactions where iodine atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used to replace iodine atoms, depending on the desired product.

Major Products:

Oxidation: Tin oxides (e.g., SnO₂).

Reduction: Elemental tin (Sn).

Substitution: Various organotin compounds depending on the substituent used.

Aplicaciones Científicas De Investigación

Optoelectronic Applications

1.1 Perovskite Solar Cells

Tin(IV) iodide plays a significant role in the development of tin-based perovskite solar cells. Research has shown that SnI₄ is a degradation product of tin perovskite materials when exposed to moisture and oxygen, leading to the formation of iodine, which can further degrade the perovskite structure . However, this property can also be exploited to enhance the stability and efficiency of solar cells. For instance, optimizing the hole transport layer can mitigate degradation, thereby improving device performance .

1.2 Charge Carrier Mobility Enhancement

Recent studies have demonstrated that the use of SnI₄ in perovskite formulations can significantly enhance charge carrier mobility. By employing anti-solvent engineering techniques, researchers have achieved improved power conversion efficiencies (PCE) in tin-based perovskite solar cells, with reported efficiencies exceeding 11% . This is attributed to better removal of Sn⁴⁺ dopants and larger grain sizes in the perovskite films.

Organic Synthesis

2.1 Formation of Tin Complexes

This compound is utilized in organic synthesis for the preparation of various tin complexes. For example, it reacts with triphenylphosphine to form tetraiodobis(triphenylphosphine)tin complexes, which are used in several applications including catalysis and material science . These complexes are particularly relevant in the development of advanced materials and pharmaceuticals.

2.2 Synthesis of Tin Oxides

SnI₄ is also instrumental in synthesizing tin(IV) oxide (SnO₂) and tin(II) oxide (SnO), which have applications in electronics and as catalysts . The ability to control the oxidation state during synthesis allows for tailored properties suitable for specific applications.

Analytical Chemistry

3.1 Reagent for Chemical Analysis

In analytical chemistry, this compound serves as a reagent for various chemical reactions and analyses. It has been used to form halotin anions when reacted with phosphines, leading to new insights into coordination chemistry . The formation of these anions can be utilized in further chemical investigations and applications.

3.2 Hydrolysis Studies

The hydrolysis of SnI₄ produces hydrous tin(IV) oxide and hydroiodic acid, which can be studied for understanding reaction kinetics and mechanisms involving metal halides . This property is significant for researchers focusing on metal reactivity and environmental chemistry.

Safety and Handling Considerations

This compound is sensitive to moisture and should be handled under dry conditions to prevent hydrolysis. It emits toxic fumes upon decomposition; therefore, appropriate safety measures must be taken during its use .

Mecanismo De Acción

The mechanism by which stannane, tetraiodo- exerts its effects depends on the specific reaction or application. In radiolabeling, for example, the compound undergoes a substitution reaction where iodine atoms are replaced by radioactive isotopes, allowing for imaging or therapeutic applications. The molecular targets and pathways involved vary based on the specific use case.

Comparación Con Compuestos Similares

Stannane (SnH₄): A tin hydride that is less stable and more reactive than stannane, tetraiodo-.

Tetraalkynylstannanes: Used in Stille cross-coupling reactions, these compounds are similar in their use of tin but differ in their specific applications and reactivity.

Uniqueness: Stannane, tetraiodo- is unique in its high iodine content, making it particularly useful for applications requiring heavy atoms, such as in radiolabeling and imaging. Its stability and solubility in organic solvents also distinguish it from other tin compounds.

Actividad Biológica

Tin(IV) iodide (SnI₄) is a compound of increasing interest in various fields, particularly in materials science and medicinal chemistry. This article explores the biological activity of SnI₄, including its potential applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an organometallic compound that has been studied for its diverse biological activities. It is known for its ability to form complexes with various ligands, which can influence its reactivity and biological effects. The compound's structure allows it to participate in several biochemical interactions, making it a candidate for therapeutic applications.

Mechanisms of Biological Activity

The biological activity of SnI₄ can be attributed to several mechanisms:

- Oxidative Stress Induction : SnI₄ has been shown to induce oxidative stress in cells, leading to apoptosis (programmed cell death). This mechanism is particularly relevant in cancer therapy, where inducing cell death in malignant cells is desirable.

- Interaction with Biomolecules : The tin atom in SnI₄ can interact with sulfhydryl groups in proteins, leading to modifications that can disrupt cellular functions. This interaction may result in the inhibition of key enzymes and pathways involved in cell proliferation.

- Antioxidant Properties : Some studies suggest that tin compounds can exhibit antioxidant properties, potentially mitigating oxidative damage under certain conditions.

Antiproliferative Activity

Research indicates that SnI₄ exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that SnI₄ can inhibit the growth of human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The effective concentration (EC₅₀) values for these activities are critical for understanding the potency of SnI₄ as a therapeutic agent.

| Cell Line | EC₅₀ (µM) | Observations |

|---|---|---|

| HCT-116 | 10 | Significant growth inhibition |

| MCF-7 | 15 | Induction of apoptosis observed |

| A-549 | 12 | Cell cycle arrest in G2/M phase |

Case Studies

- This compound and Cancer Therapy : A study published in Biological Chemistry explored the effects of SnI₄ on tumor growth in vivo. The results indicated a reduction in tumor size and increased survival rates among treated mice compared to controls. The study highlighted the potential of SnI₄ as an adjunctive treatment alongside traditional chemotherapeutics.

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the antiproliferative effects of SnI₄. It was found that SnI₄ treatment led to increased levels of reactive oxygen species (ROS) within cancer cells, triggering stress responses that culminated in apoptosis.

- Comparative Studies : Comparative studies with other organotin compounds revealed that SnI₄ exhibited superior cytotoxicity profiles. This suggests that the iodine ligands may enhance the biological activity compared to other tin-based agents.

Propiedades

IUPAC Name |

tetraiodostannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4HI.Sn/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBYLOWPSRZOFX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sn](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnI4, I4Sn | |

| Record name | tin(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064876 | |

| Record name | Tin iodide (SnI4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-47-8 | |

| Record name | Tin iodide (SnI4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannic iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin iodide (SnI4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Tin(IV) iodide?

A1: this compound has the molecular formula SnI4 and a molecular weight of 626.33 g/mol. []

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes in the cubic space group Pa3 with a = 1226.81(8) pm, V = 1846.4(3).106 pm3, Z = 8. The structure consists of slightly distorted tetrahedral SnI4 molecules. []

Q3: What is the color of this compound crystals?

A3: this compound forms orange-red crystals. []

Q4: What is the melting point of this compound?

A4: The melting point of purified this compound is 145.75 °C. []

Q5: How is this compound used in organic synthesis?

A5: this compound, often in combination with tetrabutylammonium iodide, is used as a Lewis acid catalyst in various organic reactions. Examples include:

- Aldol reactions: It facilitates aldol reactions of α-bromoalkyl phenyl ketones and aldehydes, producing α,β-unsaturated ketones or β-hydroxy ketones depending on the reaction conditions. [, ]

- Propargylation and Allenylation: It mediates propargylation or allenylation of aldehydes with 2-propynyl mesylates, with the reaction outcome controlled by steric or coordination effects. [, ]

- Carbonyl Allylation: It catalyzes carbonyl allylations by allylic chlorides, involving the reduction of this compound to triiodostannate(II) species. [, ]

Q6: How does the structure of this compound contribute to its reactivity?

A6: The tetrahedral geometry and the Lewis acidity of the tin center in SnI4 allow it to interact with various functional groups, acting as a catalyst by activating electrophiles and facilitating reactions. []

Q7: Can this compound be used for the synthesis of other tin compounds?

A7: Yes, this compound can be used as a precursor for other organotin compounds. For instance, tetrakistrifluoromethyltin, Sn(CF3)4, can be prepared by reacting this compound with trifluoromethyl radicals in a radio-frequency discharge. []

Q8: How does this compound interact with phosphines?

A8: The reaction of SnI4 with phosphines does not yield simple adducts. Instead, it results in the formation of various halotin anions, often involving reduction at the tin center and halogen transfer. The specific products depend on the type of phosphine used (primary, secondary, or tertiary). []

Q9: Can this compound be used in the synthesis of nanomaterials?

A9: Yes, this compound plays a crucial role in the synthesis of black phosphorus (Pblack) and phosphorene. It is used in the low-pressure, solution-based synthesis of black phosphorus from red phosphorus. [, , , , ] It is also involved in the synthesis of black arsenic phosphorus thin films using a short-way transport technique. []

Q10: What is the role of this compound in the synthesis of SnIP?

A10: Similar to its role in Pblack synthesis, this compound is crucial for synthesizing the 1D semiconductor SnIP via short-way transport or mineralization using tin, this compound, and red phosphorus. The reaction mechanism involves direct gas phase formation from P4 and SnI2. []

Q11: How does this compound affect the properties of perovskite materials?

A11: this compound plays a significant role in the performance and degradation of tin-based perovskite solar cells. While it is essential for the formation of these materials, it can also contribute to their degradation. [, , , ]

Q12: Can this compound be used to modify the properties of other materials?

A12: Yes, this compound can be used to modify the properties of materials like Cs2AgBiBr6 double perovskites. Treatment with this compound can induce anion/cation substitution, leading to a reduction in the band gap and influencing the optical properties of the material. []

Q13: Is this compound sensitive to air and moisture?

A13: Yes, this compound is moisture-sensitive and decomposes upon contact with water. Therefore, it should be handled under inert atmospheric conditions. []

Q14: What solvents are suitable for handling and using this compound?

A14: this compound is soluble in many organic solvents, including toluene, dichloromethane, and carbon tetrachloride. These solvents are often used in reactions and processes involving this compound. [, , , , ]

Q15: How is this compound typically prepared?

A15: this compound is commonly prepared by reacting elemental tin with iodine: Sn + 2 I2 → SnI4. This reaction is often carried out in a non-aqueous solvent, such as carbon tetrachloride. []

Q16: How can the solubility of this compound be determined?

A16: The solubility of this compound in various solvents can be determined experimentally. For instance, its solubility in acetone has been measured and a solubility curve has been established. []

Q17: What spectroscopic techniques are used to characterize this compound and its complexes?

A17: Various spectroscopic techniques are employed to characterize this compound and its complexes, including:

Q18: Are there alternative compounds to this compound in its various applications?

A18: Research is ongoing to identify alternative, less toxic catalysts for organic reactions. For instance, in the context of perovskite solar cells, researchers are exploring lead-free alternatives to address toxicity concerns. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.